molecular formula C16H15N3 B11863860 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile

Cat. No.: B11863860
M. Wt: 249.31 g/mol
InChI Key: KTNYWYQXVSIARZ-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . The reaction conditions often include the use of strong acids like polyphosphoric acid or trifluoromethanesulfonic acid to promote cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce primary amines.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets within the enzyme, disrupting normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinonitrile stands out due to its unique combination of the isoquinoline and nicotinonitrile moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3/c1-12-8-16(18-10-15(12)9-17)19-7-6-13-4-2-3-5-14(13)11-19/h2-5,8,10H,6-7,11H2,1H3

InChI Key

KTNYWYQXVSIARZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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